N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide
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Overview
Description
N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide is a complex organic compound with a unique structure that combines elements of indole, hydrazine, and sulfonamide chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylphenylhydrazine with an indole-3-carboxaldehyde derivative, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar keto-enol tautomerism behavior.
Acetylacetone: Another compound with keto-enol tautomerism and similar reactivity.
Diketene: A compound used in similar synthetic applications.
Uniqueness
N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide is unique due to its combination of indole, hydrazine, and sulfonamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H18N4O4S/c1-12-7-3-6-10-15(12)22(27(2,25)26)11-16(23)20-21-17-13-8-4-5-9-14(13)19-18(17)24/h3-10,19,24H,11H2,1-2H3 |
InChI Key |
NXGHTIDLXGMYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C |
Origin of Product |
United States |
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